molecular formula C12H16N2S B8537730 5-Aminomethyl-2-isobutyl-benzothiazole

5-Aminomethyl-2-isobutyl-benzothiazole

Cat. No.: B8537730
M. Wt: 220.34 g/mol
InChI Key: XZEWRQSSRGYORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethyl-2-isobutyl-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities . This particular compound features an aminomethyl group at the 5-position and an isobutyl group at the 2-position, modifications that are often explored to optimize pharmacokinetic properties and target affinity. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potent antitumor effects, with certain 2-substituted benzothiazoles showing remarkable selectivity and potency against specific cancer cell lines, such as breast carcinoma . Additionally, this class of compounds has shown promising antimicrobial properties, with some derivatives exhibiting potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) by targeting bacterial cell division protein FtsZ . Other researched areas include anti-inflammatory , anticonvulsant , and antioxidant applications, highlighting the versatility of the benzothiazole core . The presence of the aminomethyl group provides a handle for further chemical functionalization, making this compound a valuable building block for developing more complex molecules or probe libraries . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate the specific mechanism of action and potential applications of this compound in their biological systems of interest.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

[2-(2-methylpropyl)-1,3-benzothiazol-5-yl]methanamine

InChI

InChI=1S/C12H16N2S/c1-8(2)5-12-14-10-6-9(7-13)3-4-11(10)15-12/h3-4,6,8H,5,7,13H2,1-2H3

InChI Key

XZEWRQSSRGYORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(S1)C=CC(=C2)CN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Aminomethyl-2-isobutyl-benzothiazole is notable for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.

Antitubercular Activity

Research has indicated that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. A study highlighted the effectiveness of 2-aminobenzothiazole compounds, including derivatives like this compound, in inhibiting the growth of mycobacteria. The compounds demonstrated low cytotoxicity while maintaining high selectivity against various microorganisms, suggesting their potential as antitubercular agents .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

CompoundActivity Against M. tuberculosisCytotoxicitySelectivity
This compoundModerateLowHigh
Other Benzothiazole DerivativesVariesVariesVaries

Neuroprotective Effects

Benzothiazole compounds have shown promise in neuroprotection, especially in conditions like Alzheimer’s disease. The compound's ability to modulate neurotransmitter release and protect neuronal cells from damage has been documented, indicating its potential role in neurodegenerative disease therapies .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against M. tuberculosis. A high-throughput screening identified several analogs with promising anti-mycobacterial activity, reinforcing the potential for developing new treatments for tuberculosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Aminomethyl-2-isobutyl-benzothiazole with structurally related compounds, emphasizing molecular features and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivities/Applications
This compound C12H17N3S 235.35 Benzothiazole, aminomethyl, isobutyl Inferred: Potential antimicrobial, neuroactive
2-Aminobenzothiazole C7H6N2S 150.20 Benzothiazole, amino Industrial applications; limited bioactivity data
Benzisoxazole C7H5NO 119.12 Benzene-fused isoxazole Anti-inflammatory, antibacterial, neuroleptic
2-Amino-5-methylthiazole C4H6N2S 114.17 Thiazole, amino, methyl Pharmaceutical intermediate (e.g., Meloxicam impurity)

Key Observations:

Substituent Effects: The aminomethyl group in this compound may enhance solubility and hydrogen-bonding capacity compared to simpler analogs like 2-aminobenzothiazole.

Bioactivity Trends: Benzisoxazole derivatives exhibit broad bioactivity (e.g., anti-inflammatory, neuroleptic) due to their heterocyclic reactivity and aromatic stability . Thiazole derivatives, such as 2-amino-5-methylthiazole, are often intermediates in drug synthesis (e.g., Meloxicam), suggesting that this compound could have similar pharmaceutical relevance .

Safety and Reactivity: 2-Aminobenzothiazole requires stringent safety protocols for handling (e.g., respiratory protection, waste management), indicating that benzothiazoles with amino groups may pose similar hazards .

Pharmacological Potential

  • Thiazole Derivatives: The presence of 2-amino-5-methylthiazole in Meloxicam synthesis underscores the role of thiazoles in nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be explored for anti-inflammatory or analgesic properties .

Preparation Methods

Reaction Mechanism and Optimization

In glacial acetic acid, 2-aminothiophenol reacts with isobutyl aldehyde at reflux (110–120°C) for 4–6 hours, yielding the intermediate thioamide. Subsequent intramolecular cyclization is facilitated by the acidic medium, which protonates the imine nitrogen, enhancing electrophilicity at the carbon adjacent to the thiol group. The final product is isolated by alkaline workup, achieving yields of 65–78%.

Key variables affecting yield :

  • Solvent : Polar aprotic solvents like sulfolane improve reaction homogeneity and cyclization efficiency.

  • Catalyst : p-Toluenesulfonic acid (p-TSA) accelerates the dehydration step, reducing reaction time to 2–3 hours.

Transition-Metal-Catalyzed Intramolecular Oxidative Coupling

Transition-metal catalysts, particularly RuCl₃ and Pd(OAc)₂, enable efficient synthesis of 2-aminobenzothiazoles via intramolecular C–S bond formation.

Ruthenium-Catalyzed Cyclization

A suspension of N-arylthiourea derivatives in dichloroethane undergoes RuCl₃-catalyzed (5 mol%) oxidative coupling at 80°C under air. Electron-rich substrates exhibit higher reactivity, with yields reaching 91% for para-substituted analogs. For this compound, pre-functionalization of the thiourea with an isobutyl group is required prior to cyclization.

Palladium-Mediated Cross-Coupling

Pd(OAc)₂ (2 mol%) with t-BuOK in toluene facilitates the formation of arylthioureas from o-iodoanilines and isothiocyanates. Subsequent cyclization at 100°C produces 2-aminobenzothiazoles in 75–85% yield. This method offers superior functional group tolerance, accommodating nitro and methoxy substituents.

Nucleophilic Aromatic Substitution with Thiourea

Adapted from the Hugershoff synthesis, this method employs o-chloronitrobenzene derivatives and thiourea in sulfolane at elevated temperatures.

Procedure and Scalability

A mixture of o-chloro-5-nitrobenzaldehyde (1 eq) and thiourea (1.2 eq) in sulfolane is heated to 120°C for 90 minutes. The nitro group is reduced in situ by excess thiourea, yielding 5-amino-2-mercaptobenzaldehyde, which undergoes cyclization with the isobutyl side chain. Isolation via aqueous workup provides the target compound in 70–82% yield.

Advantages :

  • No oxidizing agents required.

  • Scalable to multi-gram quantities with minimal purification.

Microwave-Assisted Synthesis of Functionalized Intermediates

Microwave (MW) irradiation significantly accelerates the synthesis of benzothiazole precursors. For example, 2-amino-6-nitrobenzothiazole reacts with 3,5-diiodosalicylic aldehyde under MW conditions (150°C, 10 minutes) to form Schiff base intermediates in 76–80% yield, compared to 38% yield after 2 hours under conventional heating. Subsequent hydrogenation of the nitro group and alkylation with isobutyl bromide furnishes this compound.

Green Chemistry Approaches Using Ammonium Thiocyanate

Ammonium thiocyanate (NH₄SCN) serves as a sulfur source in eco-friendly syntheses. 5-Nitro-2-aminobenzothiazole is treated with NH₄SCN in aqueous ethanol at 70°C, followed by reduction of the nitro group with SnCl₂/HCl. The resultant 5-aminobenzothiazole is alkylated with isobutyl iodide in DMF, achieving an overall yield of 68%.

Comparative Analysis of Preparation Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Classical CondensationAcetic acid110–1204–665–78
RuCl₃ CyclizationRuCl₃/DCE80285–91
Pd(OAc)₂ Cross-CouplingPd(OAc)₂/toluene100375–85
Nucleophilic SubstitutionSulfolane1201.570–82
MW-Assisted SynthesisMW irradiation1500.1776–80
NH₄SCN AlkylationNH₄SCN/ethanol70468

Q & A

Basic: What safety protocols are essential for handling 5-Aminomethyl-2-isobutyl-benzothiazole in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For aerosol generation, employ a NIOSH-certified respirator .
  • Ventilation: Use local exhaust ventilation during synthesis or handling to minimize inhalation risks .
  • Spill Management: Collect solid residues using non-sparking tools, place in sealed containers, and dispose of via hazardous waste protocols. Avoid flushing into drains .
  • Storage: Store in a cool, dry place (<25°C) away from strong oxidizers. Ensure containers are sealed and labeled with hazard warnings .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the aminomethyl and isobutyl substituents. Compare chemical shifts with analogous benzothiazoles (e.g., 2-aminobenzothiazole derivatives) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm). Validate with reference standards .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., expected [M+H]+^+ for C11_{11}H15_{15}N2_2S) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:

  • Factorial Design of Experiments (DoE): Systematically vary parameters like reaction temperature (80–120°C), catalyst loading (e.g., Pd/C), and solvent polarity (e.g., DMF vs. ethanol) to identify optimal conditions .
  • Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., benzothiazole ring closure) and minimize side reactions .
  • Post-Synthesis Purification: Implement column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: What methodological frameworks are used to investigate the biological activity mechanisms of this compound?

Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Validate with binding free energy calculations .
  • In Vitro Assays: Conduct broth microdilution (CLSI M38/M27 guidelines) to determine minimum inhibitory concentrations (MICs) against fungal/bacterial strains .
  • Metabolic Stability Studies: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Answer:

  • Data Triangulation: Cross-validate NMR/IR results with X-ray crystallography (if single crystals are obtainable) .
  • Replicate Experiments: Conduct triplicate runs under controlled conditions to isolate variability (e.g., temperature fluctuations) .
  • Control Groups: Include known benzothiazole analogs (e.g., 2-aminobenzothiazole) as benchmarks in bioassays to contextualize activity discrepancies .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis) .
  • pH Stability: Prepare buffered solutions (pH 3–9) and analyze degradation kinetics. Aminomethyl groups may protonate at low pH, altering reactivity .
  • Light Sensitivity: Conduct photostability tests (ICH Q1B guidelines) using UV-Vis exposure. Use amber glassware for light-sensitive storage .

Advanced: How to design a robust experimental workflow for evaluating the compound’s pharmacokinetic properties?

Answer:

  • ADME Profiling:
    • Absorption: Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism: Incubate with liver microsomes + NADPH, quantify metabolites via UPLC-QTOF .
    • Excretion: Radiolabeled compound (e.g., 14^{14}C) in rodent models to track elimination pathways .
  • Toxicogenomics: RNA-seq analysis of HepG2 cells post-exposure to identify oxidative stress or apoptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.